molecular formula C6H3ClIN3 B13125258 7-chloro-2-iodo-3H-imidazo[4,5-b]pyridine

7-chloro-2-iodo-3H-imidazo[4,5-b]pyridine

Cat. No.: B13125258
M. Wt: 279.46 g/mol
InChI Key: RETMCUHKVXHTCS-UHFFFAOYSA-N
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Description

7-Chloro-2-iodo-3H-imidazo[4,5-b]pyridine is a heterocyclic compound that belongs to the imidazo[4,5-b]pyridine family. These compounds are known for their diverse biological activities and are widely used in medicinal chemistry. The presence of both chlorine and iodine atoms in the structure makes this compound particularly interesting for various chemical reactions and applications.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 7-chloro-2-iodo-3H-imidazo[4,5-b]pyridine typically involves the cyclization of appropriate precursors under specific conditions. One common method includes the reaction of 2-chloro-3-nitropyridine with iodine in the presence of a base such as potassium carbonate. The reaction is usually carried out in a solvent like dimethylformamide (DMF) at elevated temperatures .

Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimization of reaction conditions can enhance yield and purity. The choice of solvents, catalysts, and reaction parameters is crucial for efficient industrial synthesis.

Chemical Reactions Analysis

Types of Reactions: 7-Chloro-2-iodo-3H-imidazo[4,5-b]pyridine undergoes various chemical reactions, including:

    Substitution Reactions: The chlorine and iodine atoms can be substituted with other functional groups using appropriate reagents.

    Oxidation and Reduction: The compound can be oxidized or reduced under specific conditions to yield different derivatives.

    Cyclization Reactions: It can participate in cyclization reactions to form more complex heterocyclic structures.

Common Reagents and Conditions:

    Substitution: Reagents like sodium hydride (NaH) or potassium tert-butoxide (KOtBu) in polar aprotic solvents.

    Oxidation: Oxidizing agents such as potassium permanganate (KMnO4) or hydrogen peroxide (H2O2).

    Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4).

Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions can yield various halogenated derivatives, while oxidation and reduction can lead to different functionalized imidazo[4,5-b]pyridine compounds .

Scientific Research Applications

7-Chloro-2-iodo-3H-imidazo[4,5-b]pyridine has several applications in scientific research:

Mechanism of Action

The mechanism of action of 7-chloro-2-iodo-3H-imidazo[4,5-b]pyridine involves its interaction with specific molecular targets. For instance, it can inhibit certain enzymes by binding to their active sites, thereby blocking their activity. The compound may also interact with cellular receptors, modulating signal transduction pathways. The exact mechanism depends on the specific biological context and the target molecules involved .

Comparison with Similar Compounds

  • 7-Chloro-3H-imidazo[4,5-b]pyridine
  • 7-Iodo-3H-imidazo[4,5-b]pyridine
  • 2-Chloro-3H-imidazo[4,5-b]pyridine

Comparison: Compared to its analogs, 7-chloro-2-iodo-3H-imidazo[4,5-b]pyridine exhibits unique reactivity due to the presence of both chlorine and iodine atoms. This dual halogenation allows for more diverse chemical modifications and potential biological activities. Its unique structure makes it a valuable compound for various applications in medicinal chemistry and material science .

Properties

Molecular Formula

C6H3ClIN3

Molecular Weight

279.46 g/mol

IUPAC Name

7-chloro-2-iodo-1H-imidazo[4,5-b]pyridine

InChI

InChI=1S/C6H3ClIN3/c7-3-1-2-9-5-4(3)10-6(8)11-5/h1-2H,(H,9,10,11)

InChI Key

RETMCUHKVXHTCS-UHFFFAOYSA-N

Canonical SMILES

C1=CN=C2C(=C1Cl)NC(=N2)I

Origin of Product

United States

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